molecular formula C8H7ClN2O2S B11453101 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

Cat. No.: B11453101
M. Wt: 230.67 g/mol
InChI Key: WWWQYGQNWMJQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is a chemical compound with the molecular formula C8H8O2N2Cl2S1. This compound is characterized by its unique structure, which includes an imidazo-thiazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing an imidazole and thiazole moiety, followed by chlorination and subsequent reaction with propanoic acid .

Industrial Production Methods: it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

  • (2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
  • 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid
  • 1-(Imidazo[2,1-b]thiazol-6-yl)propan-2-amine

Comparison: Compared to these similar compounds, 3-(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid is unique due to its specific structural features and the presence of a propanoic acid moiety. This uniqueness may confer distinct chemical reactivity and biological activity, making it valuable for specific research applications .

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

3-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

InChI

InChI=1S/C8H7ClN2O2S/c9-6-4-11-3-5(1-2-7(12)13)10-8(11)14-6/h3-4H,1-2H2,(H,12,13)

InChI Key

WWWQYGQNWMJQJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2N1C=C(S2)Cl)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.